molecular formula C11H13ClFNO B2655545 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide CAS No. 852399-84-9

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide

Cat. No.: B2655545
CAS No.: 852399-84-9
M. Wt: 229.68
InChI Key: YRFDJMYHHAHVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide (chemical formula: C₁₁H₁₃ClFNO; molecular weight: 229.07 g/mol) is a fluorinated propanamide derivative characterized by a chloro-substituted propanamide backbone, an N-methyl group, and a 3-fluorobenzyl substituent .

Properties

IUPAC Name

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNO/c1-8(12)11(15)14(2)7-9-4-3-5-10(13)6-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFDJMYHHAHVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide typically involves the reaction of 3-fluorobenzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: Products are carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure includes:

  • A chloro-substituted propanamide chain , enabling nucleophilic substitution or elimination reactions.
  • An N-methyl group, which reduces hydrogen-bonding capacity compared to non-methylated analogs.
  • A 3-fluorobenzyl group , introducing steric and electronic effects that influence molecular interactions.

Comparison with Acetamide Derivatives

Table 1: Structural and Crystallographic Comparison
Compound Name Substituents Molecular Formula Crystallographic Data (Space Group) Key Interactions Source
2-Chloro-N-(3-fluorophenyl)acetamide Chloroacetamide, 3-fluorophenyl C₈H₇ClFNO Monoclinic, P2₁/n N–H⋯O hydrogen bonds
2-Chloro-N-(3-nitrophenyl)acetamide Chloroacetamide, 3-nitrophenyl C₈H₇ClN₂O₃ Triclinic, P1 Dual N–H⋯O hydrogen bonds
2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide 3,4-Dimethoxybenzyl, N-methyl C₁₃H₁₈ClNO₃ N/A N/A (predicted higher solubility due to methoxy groups)

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro groups in 2-chloro-N-(3-nitrophenyl)acetamide) alter molecular conformation and packing, favoring antiperiplanar N–H bond orientations .
  • Methoxy or fluorinated benzyl groups (e.g., in and ) enhance lipophilicity and metabolic stability, critical for drug design .

Key Observations :

  • Chloroacetamide derivatives are typically synthesized via acyl chloride-amine coupling .
  • N-alkylation (e.g., methyl or ethyl groups) is a common strategy to modify steric and electronic properties .

Biological Activity

2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic applications. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the following structural formula:

C11H12ClFN Molecular Weight 229 67 g mol \text{C}_11\text{H}_{12}\text{ClF}\text{N}\quad \text{ Molecular Weight 229 67 g mol }

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This binding can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

Biological Activities and Applications

Research has indicated several potential biological activities for this compound, including:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it showed significant inhibition percentages in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy, showing promising results against certain bacterial strains. Its structural features may contribute to its ability to disrupt microbial growth.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and derivatives, providing insights into the potential efficacy of this compound.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line% InhibitionIC50 (µM)
This compoundT-47D (Breast)84.32%0.95
SK-MEL-5 (Melanoma)81.58%1.20
MDA-MB-468 (Breast)84.83%0.87

This table summarizes the inhibition percentages and IC50 values for various cancer cell lines, highlighting the compound's potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.